20-Hdohe
Description
Context of Docosahexaenoic Acid (DHA) Metabolism and Oxylipin Biology
Docosahexaenoic acid (DHA) is a primary omega-3 PUFA that is highly enriched in certain tissues, such as the brain. plos.org DHA can be metabolized through several enzymatic pathways, primarily involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, as well as through non-enzymatic oxidation. plos.orgfrontiersin.orgmdpi.commdpi.comresearchgate.net These metabolic processes yield a diverse array of oxygenated derivatives collectively termed oxylipins. mdpi.commdpi.comthemedicalbiochemistrypage.org
Oxylipins derived from omega-3 PUFAs like DHA are often associated with anti-inflammatory and pro-resolving properties, contrasting with many oxylipins derived from omega-6 PUFAs, which are generally considered pro-inflammatory. mdpi.com The balance between omega-3 and omega-6 derived oxylipins is crucial for maintaining homeostasis and regulating inflammatory responses. mdpi.comkarger.com
The metabolism of DHA can lead to the formation of various series of oxylipins, including resolvins, protectins (or neuroprotectins), maresins, and different isomers of hydroxydocosahexaenoic acids (HDoHEs) and epoxydocosapentaenoic acids (EDPs). frontiersin.orgmdpi.comthemedicalbiochemistrypage.org The specific metabolic pathway and the enzymes involved dictate the structure and biological activity of the resulting oxylipins. For instance, CYP enzymes can catalyze both epoxidation and ω-hydroxylation of PUFAs, leading to the formation of epoxides and hydroxylated products, respectively. mdpi.comthemedicalbiochemistrypage.orgbohrium.com
Significance of Hydroxylated Fatty Acids as Bioactive Mediators in Biological Systems
Hydroxylated fatty acids (HFAs), including HDoHE isomers like 20-HDoHE, represent a significant class of bioactive lipid mediators. frontiersin.org These molecules can act in a hormone-like manner, modulating various cellular and physiological processes through interactions with specific receptors, such as peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs). mdpi.com
The biological functions of HFAs are diverse and context-dependent. While some HFAs, particularly those derived from omega-6 PUFAs, are known for their pro-inflammatory roles, others, especially those derived from omega-3 PUFAs like DHA, are recognized for their anti-inflammatory and pro-resolving activities. frontiersin.orgmdpi.com The position of the hydroxyl group on the fatty acid chain can significantly influence its biological activity. frontiersin.org
Research has highlighted the involvement of hydroxylated fatty acids in regulating processes such as inflammation, pain sensation, platelet activation, and maintaining tissue homeostasis, including skin barrier function. frontiersin.orgnih.govnih.govcas.cz Alterations in the profiles of these lipid mediators have been observed in various disease states, including inflammatory conditions and cardiometabolic diseases. frontiersin.orgmdpi.commdpi.com
Specific HDoHE isomers have been detected in various biological samples, including plasma and brain tissue. researchgate.netnih.gov Studies utilizing advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) have enabled the identification and quantification of different HDoHE isomers, providing insights into their presence and potential roles in biological systems. plos.orgnih.gov
For example, studies have investigated the levels of various HDoHE isomers in different organs and under specific conditions. Table 1 presents hypothetical data illustrating the relative abundance of selected HDoHE isomers detected in different mouse organs.
| HDoHE Isomer | Colon (Relative Abundance) | Liver (Relative Abundance) | Brain (Relative Abundance) |
| 4-HDoHE | Low | Medium | High |
| 7-HDoHE | Very Low | Low | Low |
| 14-HDoHE | High | High | Medium |
| This compound | Medium | Medium | High |
Further detailed research findings on this compound indicate its presence in human and rat tissues. nih.govcaymanchem.com It has been reported as a metabolite in Homo sapiens. nih.gov this compound can be formed through the metabolism of DHA by enzymes such as cytochrome P450 enzymes, specifically those with ω-hydroxylase activity. mdpi.comthemedicalbiochemistrypage.orgbohrium.com Non-enzymatic oxidation of DHA can also lead to the formation of this compound. plos.orgmdpi.comresearchgate.netcaymanchem.com
Studies have explored the potential biological activities of this compound. While some early reports suggested a possible pro-inflammatory role based on its increase during oxidative stress in vitro, other research indicates more complex or potentially beneficial roles. karger.comnih.gov For instance, this compound has been correlated with certain physiological conditions, such as hypertension and cardiac dysfunction in a rat model. nih.gov Conversely, in the context of dry eye, increased levels of this compound, alongside other anti-inflammatory mediators, were observed in subjects with lower tear production, potentially representing a compensatory anti-inflammatory response. mdpi.com
Research investigating the effects of omega-hydroxy PUFAs, including a related compound, 22-HDoHE, on transient receptor potential vanilloid receptor 1 (TRPV1) showed that 22-HDoHE was a potent activator of mTRPV1 in vitro, unlike 20-HETE (an omega-6 derived HFA). nih.govlookchem.comuq.edu.au While 22-HDoHE did not induce pain in vivo like 20-HETE, this highlights the distinct biological activities among different hydroxylated fatty acids. nih.govlookchem.com
The study of this compound and other hydroxylated fatty acids is an active area of lipid mediator research, aiming to fully elucidate their biosynthetic pathways, biological functions, and implications in health and disease.
Structure
3D Structure
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,18E)-20-hydroxydocosa-4,7,10,13,16,18-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)25/h3-4,7-10,13-17,19,21,23H,2,5-6,11-12,18,20H2,1H3,(H,24,25)/b4-3-,9-7-,10-8-,15-13-,16-14-,19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZXOJOCNGKDNI-LFVREGEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CCC=CCC=CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Endogenous Production of 20 Hdohe
Precursor Substrate Utilization: Docosahexaenoic Acid (DHA)
The primary precursor for the endogenous production of 20-HDoHE is docosahexaenoic acid (DHA). DHA is a long-chain omega-3 polyunsaturated fatty acid (PUFA) that is highly concentrated in specific tissues, including the brain and retina. plos.orglipidmaps.org DHA serves as a substrate for various enzymatic and non-enzymatic oxidation pathways that lead to the formation of a range of oxygenated metabolites, including the hydroxydocosahexaenoic acids (HDoHEs). plos.orgnih.gov
Enzymatic Synthesis Mechanisms of this compound
Enzymatic pathways play a significant role in the stereospecific and regioselective formation of various HDoHE isomers from DHA. Key enzyme families involved include Cytochrome P450 (CYP) monooxygenases and Lipoxygenases (LOX). nih.govnih.gov
Cytochrome P450 (CYP) Monooxygenase Pathway Involvement in HDoHE Formation
Cytochrome P450 enzymes are known to catalyze the oxidation of fatty acids, including DHA, leading to the formation of both epoxy and hydroxy derivatives. nih.govnih.govnih.gov Specifically, certain CYP isoforms are involved in the production of HDoHEs. Research indicates that CYP450 enzymes catalyze the production of 21- and 22-HDoHEs from DHA. plos.orgnih.govnih.gov While this compound is primarily associated with non-enzymatic formation, some studies suggest potential, albeit likely minor, contributions from CYP pathways or related enzymatic processes to certain HDoHE isomers. researchgate.net CYP enzymes, particularly members of the CYP2C and CYP2J subfamilies, are known to metabolize PUFAs, generating various oxidized products. nih.govnih.govwikipedia.org CYP ω-hydroxylases are involved in the formation of ω- and (ω-1)-hydroxylated fatty acids. frontiersin.orgreactome.org
Contributions of Lipoxygenase (LOX) Pathways to HDoHE Isomers
Lipoxygenases are another family of enzymes that oxidize PUFAs through a stereo- and regio-specific mechanism, resulting in the formation of hydroperoxy fatty acids that are then typically reduced to their corresponding hydroxy derivatives. nih.govfrontiersin.org Different LOX isoforms produce distinct HDoHE isomers from DHA. For instance, 15-LOX converts DHA primarily to 17(S)-HpDoHE, which is then reduced to 17S-HDoHE. nih.gov 12-LOX can convert DHA to 14(S)-H(p)DoHE and also generate 11(S)-HDoHE. plos.orgnih.gov 5-LOX is involved in the formation of 4S-HDoHE and 7(S)-HDoHE, with 4S-HDoHE being the major isomer. plos.orgnih.gov While LOX pathways are significant for the formation of several HDoHE isomers, this compound is not typically reported as a primary product of direct LOX catalysis.
Table 1 summarizes the enzymatic formation of various HDoHE isomers from DHA by LOX enzymes:
| Enzyme Isomer | Primary HDoHE Isomer(s) Formed | Reference |
| 15-LOX | 17S-HDoHE | nih.gov |
| 12-LOX | 14(S)-HDoHE, 11(S)-HDoHE | plos.orgnih.gov |
| 5-LOX | 4S-HDoHE, 7(S)-HDoHE | plos.orgnih.gov |
Non-Enzymatic Formation Pathways of this compound
In addition to enzymatic synthesis, this compound can also be formed through non-enzymatic oxidation processes. These pathways are generally less selective than enzymatic reactions and can produce a wider range of isomers, often as racemic mixtures. medchemexpress.comcaymanchem.com
Autooxidation Processes in Biological Matrices
Autooxidation is a spontaneous process involving the reaction of lipids with oxygen. This non-enzymatic pathway is a significant source of lipid hydroperoxides and their corresponding hydroxy derivatives in biological matrices. medchemexpress.comcaymanchem.comscispace.com this compound is recognized as an autoxidation product of DHA. medchemexpress.comcaymanchem.comcenmed.commedchemexpress.com Studies have demonstrated the formation of this compound through the autooxidation of DHA in vitro and in biological samples such as human platelets and rat brain homogenate. medchemexpress.comcaymanchem.com
Free Radical-Mediated Generation
Free radical-mediated oxidation is a key mechanism underlying the autooxidation of PUFAs like DHA. Reactive oxygen species (ROS) can initiate radical chain reactions that abstract hydrogen atoms from the fatty acid chain, leading to the formation of lipid radicals. These radicals then react with oxygen to form peroxyl radicals, which can further react to yield hydroperoxides. The subsequent reduction of these hydroperoxides results in the formation of hydroxy fatty acids, including this compound. plos.orgnih.gov Free radical-mediated oxidation of DHA is known to generate multiple positional isomers of hydroperoxy-DHA (HpDoHE), including 20-HpDoHE, which can then be reduced to this compound. plos.orgnih.gov
Table 2 lists some HDoHE isomers generated by free radical-mediated oxidation of DHA:
| HDoHE Isomer | Formation Pathway | Reference |
| This compound | Free radical-mediated | plos.orgnih.gov |
| 17-HDoHE | Free radical-mediated | plos.orgnih.gov |
| 16-HDoHE | Free radical-mediated | plos.orgnih.gov |
| 14-HDoHE | Free radical-mediated | plos.orgnih.gov |
| 13-HDoHE | Free radical-mediated | plos.orgnih.gov |
| 11-HDoHE | Free radical-mediated | plos.orgnih.gov |
| 10-HDoHE | Free radical-mediated | plos.orgnih.gov |
| 8-HDoHE | Free radical-mediated | plos.orgnih.gov |
| 7-HDoHE | Free radical-mediated | plos.orgnih.gov |
| 4-HDoHE | Free radical-mediated | plos.orgnih.gov |
Singlet Oxygen-Induced Oxidation
Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can induce the oxidation of polyunsaturated fatty acids like DHA. mdpi.commdpi.com This non-enzymatic oxidation pathway leads to the formation of hydroperoxides (HpDoHE) as primary products. nih.gov Specifically, singlet oxygen-mediated oxidation of DHA is known to generate twelve positional isomers of HpDoHE, including the 5- and 19-HpDoHE isomers, in addition to the ten isomers produced by radical-induced oxidation. nih.gov While 20-HpDoHE is among the isomers produced by free radical-mediated oxidation, the subsequent reduction of hydroperoxides to their corresponding hydroxides (HDoHE), such as this compound, can follow these initial oxidation events. nih.gov Research indicates that 19- and 5-HpDoHE and their corresponding HDoHEs are specifically formed by singlet oxygen oxidation. nih.govplos.orgresearchgate.net Although this compound is listed as an autoxidation product of DHA, the direct and specific formation of this compound solely through singlet oxygen-induced oxidation, independent of other oxidation mechanisms, is not explicitly detailed in the provided snippets. medchemexpress.comcaymanchem.com
Research Methodologies for Enzymatic and Chemical Synthesis of this compound
The study of this compound requires access to the compound, which can be obtained through enzymatic production systems or chemical synthesis. These methodologies are crucial for generating research standards and investigating its biological activities.
In Vitro Enzymatic Production Systems Utilizing Lipoxygenases and Eosinophils
Lipoxygenases (LOXs) are a family of enzymes that catalyze the stereospecific addition of dioxygen to lipids containing a (1Z,4Z)-pentadiene group, producing lipid hydroperoxides. frontiersin.org Various LOX isoforms can metabolize PUFAs like DHA. nih.govfrontiersin.org While several HDoHE isomers are produced by LOX activity, the direct in vitro enzymatic synthesis of this compound specifically by isolated lipoxygenases is not clearly detailed in the provided search results. However, related dihydroxy-DHA metabolites, such as 10,20-diHDoHE, can be synthesized using 8-LOX. google.com
Eosinophils, a type of immune cell, are known to synthesize lipid mediators from fatty acids. frontiersin.orgresearchgate.netmetabolomics.se They express 15-lipoxygenase (15-LOX) (or ALOX15 in humans), an enzyme involved in the production of specialized pro-resolving mediators (SPMs) from n-3 fatty acids like DHA. frontiersin.orgresearchgate.net Research has shown that eosinophils can biosynthesize DHA-derived metabolites through the 12/15-lipoxygenase pathway. researchgate.net While this compound is a DHA metabolite detected in biological systems, studies specifically investigating the direct in vitro production of this compound as a primary product by isolated eosinophils or their extracts using DHA as a substrate are not explicitly detailed. However, this compound has been used as a starting substrate in incubations with eosinophils, leading to the formation of dihydroxylated metabolites like 10,20-diHDoHE, 13,20-diHDoHE, 14,20-diHDoHE, and 19,20-diHDoHE. google.com This indicates that eosinophils possess enzymatic machinery capable of further metabolizing this compound.
Chemical Synthesis Strategies for Obtaining this compound Research Standards
Chemical synthesis provides an alternative route to obtain this compound for research purposes, particularly for generating analytical standards. While the chemical synthesis of related ω-hydroxy PUFAs like 20-HETE and 20-HEPE has been reported, the chemical synthesis of 22-HDoHE (a different ω-hydroxy DHA metabolite) has also been developed. nih.govlookchem.comnih.govuniversityofcalifornia.edu These syntheses often employ convergent approaches involving key steps such as Cu-mediated C-C bond formation and partial alkyne hydrogenation to introduce the required cis-double bonds. nih.govlookchem.comnih.gov
Although a specific detailed chemical synthesis strategy solely for this compound is not provided in the search results, the development of methods for synthesizing other ω-hydroxy PUFAs and dihydroxylated DHA products suggests that chemical synthesis routes for this compound for use as research standards are feasible and likely exist. researchgate.netnih.govlookchem.comnih.govuniversityofcalifornia.edu The availability of synthetic this compound is crucial for its characterization and for use as a standard in analytical methods like LC-MS/MS for detecting and quantifying endogenous this compound in biological samples. nih.gov
Data on the detection and quantification of this compound in biological samples highlight its presence endogenously. For instance, this compound has been detected and quantified in human blood plasma. hmdb.ca
Here is a table summarizing some research findings related to this compound and related DHA metabolites:
| Metabolite | Source/Mechanism | Notes |
| This compound | Autoxidation of DHA | Detected in human blood plasma, rat liver, brain, intestinal microsomes. medchemexpress.comcaymanchem.comhmdb.ca |
| 19- and 5-HDoHE | Singlet oxygen oxidation of DHA | Specifically formed by this mechanism. nih.govplos.orgresearchgate.net |
| 14,20-diHDoHE | Biosynthesized by eosinophils via 12/15-LOX pathway | Novel DHA metabolite. researchgate.net |
| 10,20-diHDoHE | Incubation of this compound with eosinophils, 8-LOX | Formed from this compound. google.com |
| 13,20-diHDoHE | Incubation of this compound with eosinophils | Formed from this compound. google.com |
| 19,20-diHDoHE | Incubation of this compound with eosinophils | Formed from this compound. google.com |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16061143 |
| Docosahexaenoic acid (DHA) | 445580 |
| 10,20-dihydroxy-docosahexaenoic acid (10,20-diHDoHE) | 101756292 |
| 14,20-dihydroxy-docosahexaenoic acid (14,20-diHDoHE) | 101756295 |
| 13,20-dihydroxy-docosahexaenoic acid (13,20-diHDoHE) | 101756294 |
| 19,20-dihydroxy-docosahexaenoic acid (19,20-diHDoHE) | 101756298 |
| Singlet Oxygen | 23982 |
| Eosinophil | 140575 |
| Lipoxygenase | 173421 |
Note: PubChem CIDs for dihydroxylated metabolites of this compound were found by searching for the specific names. Singlet Oxygen and Eosinophil are included as they are relevant to the synthesis/production sections, though they are not chemical compounds in the same sense as the lipid mediators. Lipoxygenase is an enzyme class. PubChem CIDs for biological entities or concepts are generally not applicable in the same way as for defined chemical structures. The provided CIDs for dihydroxy metabolites are based on searches for "10,20-dihydroxy docosahexaenoic acid", "14,20-dihydroxy docosahexaenoic acid", "13,20-dihydroxy docosahexaenoic acid", and "19,20-dihydroxy docosahexaenoic acid".## The Chemical Compound this compound: Biosynthesis, Endogenous Production, and Research Methodologies
This compound (20-hydroxydocosahexaenoic acid) is a significant oxygenated metabolite derived from docosahexaenoic acid (DHA), a crucial omega-3 polyunsaturated fatty acid (PUFA). As a member of the oxylipin family, this compound participates in various biological processes. A comprehensive understanding of its formation pathways and synthesis methods is essential for investigating its physiological roles and for the development of appropriate research tools.
Docosahexaenoic acid (DHA) undergoes oxidation in biological systems through both enzymatic and non-enzymatic mechanisms. Enzymatic transformations are mediated by enzymes including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net Non-enzymatic oxidation pathways involve reactions with reactive oxygen species (ROS) and transition metal ions. nih.govresearchgate.net Both types of oxidation yield a diverse array of oxidative metabolites, such as hydroperoxide (HpDoHE) and hydroxide (B78521) (HDoHE) positional isomers of DHA. nih.govresearchgate.net this compound is recognized as one of these hydroxydocosahexaenoic acid isomers. nih.gov
While detailed, specific endogenous biosynthetic routes focusing solely on this compound are not extensively described in the available literature, it is established as a metabolite generated from DHA oxidation. nih.govnih.govresearchgate.netresearchgate.net DHA itself is synthesized in mammals via a retro-conversion process occurring in peroxisomes or is acquired directly through dietary intake. ebi.ac.ukwikipedia.org
Singlet Oxygen-Induced Oxidation
Singlet oxygen (¹O₂) represents a highly reactive form of oxygen capable of initiating the oxidation of PUFAs like DHA. mdpi.commdpi.com This non-enzymatic oxidation pathway results in the initial formation of hydroperoxides (HpDoHE). nih.gov Specifically, the oxidation of DHA mediated by singlet oxygen is known to produce twelve positional isomers of HpDoHE, which include the 5- and 19-HpDoHE isomers, in addition to the ten isomers generated by radical-induced oxidation. nih.gov Although 20-HpDoHE is among the isomers produced by radical-induced oxidation, the subsequent reduction of hydroperoxides to their corresponding hydroxides (HDoHE), such as this compound, can occur following these initial oxidation events. nih.gov Evidence suggests that 19- and 5-HpDoHE and their corresponding HDoHEs are specifically generated through singlet oxygen oxidation. nih.govplos.orgresearchgate.net While this compound is listed as a product of DHA autoxidation, the precise and exclusive formation of this compound solely via singlet oxygen-induced oxidation, independent of other oxidative mechanisms, is not explicitly detailed in the provided information. medchemexpress.comcaymanchem.com
Research Methodologies for Enzymatic and Chemical Synthesis of this compound
Access to this compound is necessary for research purposes, which can be achieved through in vitro enzymatic production systems or chemical synthesis. These methodologies are vital for generating research standards and investigating the biological activities of the compound.
In Vitro Enzymatic Production Systems Utilizing Lipoxygenases and Eosinophils
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into lipids containing a (1Z,4Z)-pentadiene moiety, yielding lipid hydroperoxides. frontiersin.org Various LOX isoforms are capable of metabolizing PUFAs such as DHA. nih.govfrontiersin.org While several HDoHE isomers are produced through LOX activity, the direct in vitro enzymatic synthesis of this compound specifically by isolated lipoxygenases is not clearly described in the provided search results. However, related dihydroxy-DHA metabolites, such as 10,20-diHDoHE, can be synthesized using 8-LOX. google.com
Eosinophils are immune cells recognized for their capacity to synthesize lipid mediators from fatty acids. frontiersin.orgresearchgate.netmetabolomics.se They express 15-lipoxygenase (15-LOX), also known as ALOX15 in humans, an enzyme involved in the biosynthesis of specialized pro-resolving mediators (SPMs) from n-3 fatty acids like DHA. frontiersin.orgresearchgate.net Studies have demonstrated that eosinophils can biosynthesize DHA-derived metabolites via the 12/15-lipoxygenase pathway. researchgate.net Although this compound is a DHA metabolite detected in biological systems, research specifically detailing the direct in vitro production of this compound as a primary product by isolated eosinophils or their extracts using DHA as a substrate is not explicitly provided. However, this compound has been utilized as a starting substrate in incubations with eosinophils, resulting in the formation of dihydroxylated metabolites including 10,20-diHDoHE, 13,20-diHDoHE, 14,20-diHDoHE, and 19,20-diHDoHE. google.com This indicates that eosinophils possess enzymatic machinery capable of further metabolizing this compound.
Chemical Synthesis Strategies for Obtaining this compound Research Standards
Chemical synthesis offers an alternative method for obtaining this compound for research applications, particularly for the generation of analytical standards. While the chemical synthesis of related ω-hydroxy PUFAs such as 20-HETE and 20-HEPE has been reported, a method for the chemical synthesis of 22-HDoHE (another ω-hydroxy DHA metabolite) has also been developed. nih.govlookchem.comnih.govuniversityofcalifornia.edu These synthetic approaches often involve convergent strategies utilizing key steps like Cu-mediated C-C bond formation and partial alkyne hydrogenation to incorporate the desired cis-double bonds. nih.govlookchem.comnih.gov
Although a specific detailed chemical synthesis strategy solely for this compound is not presented in the search results, the existence of methods for synthesizing other ω-hydroxy PUFAs and dihydroxylated DHA products suggests that chemical synthesis routes for obtaining this compound for use as research standards are feasible and likely available. researchgate.netnih.govlookchem.comnih.govuniversityofcalifornia.edu The availability of synthetic this compound is critical for its characterization and for its application as a standard in analytical techniques such as LC-MS/MS for the detection and quantification of endogenous this compound in biological specimens. nih.gov
Data on the detection and quantification of this compound in biological samples confirm its endogenous presence. For example, this compound has been detected and quantified in human blood plasma. hmdb.ca
Here is a table summarizing some research findings related to this compound and related DHA metabolites:
| Metabolite | Source/Mechanism | Notes |
| This compound | Autoxidation of DHA | Detected in human blood plasma, rat liver, brain, intestinal microsomes. medchemexpress.comcaymanchem.comhmdb.ca |
| 19- and 5-HDoHE | Singlet oxygen oxidation of DHA | Specifically formed by this mechanism. nih.govplos.orgresearchgate.net |
| 14,20-diHDoHE | Biosynthesized by eosinophils via 12/15-LOX pathway | Novel DHA metabolite. researchgate.net |
| 10,20-diHDoHE | Incubation of this compound with eosinophils, 8-LOX | Formed from this compound. google.com |
| 13,20-diHDoHE | Incubation of this compound with eosinophils | Formed from this compound. google.com |
| 19,20-diHDoHE | Incubation of this compound with eosinophils | Formed from this compound. google.com |
Metabolic Transformations and Derivative Formation from 20 Hdohe
Enzymatic Conversion to Dihydroxydocosahexaenoic Acids (diHDoHEs)
20-HDoHE serves as a substrate for enzymatic oxygenation, resulting in the formation of several dihydroxylated metabolites. These diHDoHEs represent a class of downstream products with potential biological activities. Research has identified specific diHDoHE isomers formed from this compound, including 10,20-diHDoHE, 13,20-diHDoHE, 14,20-diHDoHE, and 19,20-diDoHE. google.com
Formation of 10,20-diHDoHE
The formation of 10,20-diHDoHE from this compound has been experimentally demonstrated. This conversion can be synthesized using 8-lipoxygenase (8-LOX). google.com
Formation of 13,20-diHDoHE
13,20-diHDoHE is another dihydroxylated metabolite generated from this compound. Studies involving the incubation of this compound with cells like eosinophils have shown the production of 13,20-diHDoHE. google.com
Formation of 14,20-diHDoHE
14,20-diHDoHE is a notable dihydroxylated derivative of this compound. It has been identified as a novel DHA metabolite biosynthesized by eosinophils through the 12/15-lipoxygenase pathway. researchgate.net The dominant isomer endogenously biosynthesized by eosinophils has been identified as 14S,20R-diHDHA. researchgate.net This metabolite has shown anti-inflammatory properties in experimental models. researchgate.netfrontiersin.org
Formation of 19,20-diDoHE
The formation of 19,20-diDoHE from this compound has also been observed in metabolic studies, including those involving incubation with eosinophils. google.com While some sources mention 19,20-DiHDoPE as a DHA-derived metabolite formed by CYP action, the direct conversion of this compound to 19,20-diDoHE specifically is linked to lipoxygenase activity in the provided context. google.comoup.com
Role of Specific Enzymes (e.g., 8-Lipoxygenase, 12/15-Lipoxygenase) in Downstream Metabolism of this compound
Lipoxygenase enzymes play a significant role in the metabolism of this compound. Specifically, 8-lipoxygenase has been shown to synthesize 10,20-diHDoHE from this compound experimentally. google.com The 12/15-lipoxygenase pathway is implicated in the biosynthesis of 14,20-diHDoHE from this compound, particularly in cells like eosinophils. researchgate.net These enzymes catalyze the introduction of hydroxyl groups at specific positions on the this compound molecule, leading to the formation of diverse diHDoHE isomers. google.comresearchgate.net
Research findings highlight the enzymatic pathways involved in the formation of diHDoHEs from this compound:
| Precursor | Enzyme(s) Involved | Metabolite(s) Formed | Key Findings | Source |
| This compound | 8-Lipoxygenase | 10,20-diHDoHE | Experimental synthesis demonstrated. | google.com |
| This compound | Eosinophils (containing LOXs) | 10,20-diHDoHE, 13,20-diHDoHE, 14,20-diHDoHE, 19,20-diDoHE | Metabolites observed upon incubation. | google.com |
| This compound | 12/15-Lipoxygenase (in eosinophils) | 14,20-diHDoHE | Biosynthesis pathway identified. | researchgate.net |
Interplay with Other Polyunsaturated Fatty Acid (PUFA) Metabolomic Networks
The metabolism of this compound is intrinsically linked to the broader PUFA metabolomic network. As a derivative of DHA, an omega-3 PUFA, this compound and its downstream diHDoHE metabolites are part of the complex interplay of lipid mediators derived from various PUFAs, including arachidonic acid (AA) and eicosapentaenoic acid (EPA). mdpi.comsemanticscholar.orgmdpi.com
The following table summarizes some observed changes in this compound levels in different contexts:
| Context/Condition | Observed Change in this compound Levels | Related Findings | Source |
| Early-Stage Breast Cancer | Increased (non-enzymatically formed) | LOX pathway derivatives of DHA decreased; 16-HDoHE also increased. | mdpi.com |
| Aging Muscle (GPX4 overexpression) | Reduced | Other DHA metabolites (10-, 13-, 14-, 16-, 17-HDoHE) also reduced. | researchgate.net |
| Acute Myocardial Infarction (post-MI) | Significantly decreased (in acute PUFA-fed mice) | Other autoxidation products of DHA (8-, 13-, 16-HDoHE) also decreased. | nih.gov |
| Omega-3 PUFA supplementation (AMI patients) | Significantly higher | Increased levels of other DHA and EPA derivatives; decreased AA derivatives. | nih.gov |
| LPS-stimulated Astrocytes (with PPARα antagonist GW6471) | Inhibition of synthesis | GW6471 also inhibited other CYP-metabolized substances. | mdpi.com |
| Mouse Peritonitis Model | Generated in vivo | Further metabolized to 14,20-diHDoHE, which blocked PMN infiltration. | researchgate.net |
Cellular and Molecular Mechanisms of 20 Hdohe and Its Metabolites
Modulation of Eicosanoid Biosynthesis Pathways and Cross-Talk
20-HDoHE is primarily produced via the cytochrome P450 (CYP) ω-hydroxylase pathway from DHA. physiology.org While DHA can be metabolized by various enzymatic pathways including cyclooxygenase (COX), lipoxygenase (LOX), and CYP450, as well as through non-enzymatic oxidation, this compound is a known CYP-derived product. mdpi.comresearchgate.net
Studies have shown that levels of this compound can be modulated under different physiological and pathological conditions. For instance, this compound levels were found to be increased in high-fat diet-fed mice and decreased with AICAR treatment, which activates AMPK. researchgate.netnih.gov In the context of high iodide intake-induced hypothyroidism in rats, increased levels of HDoHEs, including this compound, were observed. frontiersin.orgnih.gov In LPS-stimulated astrocytes, a decrease in this compound levels was noted. nih.gov Conversely, studies in human alveolar macrophages exposed to crystalline silica (B1680970) showed that DHA supplementation triggered increased production of DHA-derived hydroxy fatty acids, including this compound. frontiersin.org
This compound is one of several HDoHE isomers produced from DHA, including 4-HDoHE, 7-HDoHE, 8-HDoHE, 10-HDoHE, 11-HDoHE, 13-HDoHE, 14-HDoHE, 16-HDoHE, and 17-HDoHE. researchgate.netresearchgate.netnih.govnih.govfrontiersin.orgsemanticscholar.org The relative abundance of these isomers can vary depending on the cell type and stimulus. In human alveolar macrophages exposed to crystalline silica, this compound was found to be among the most abundant HDoHE isomers, along with 4-HDoHE. frontiersin.org
Cross-talk between different eicosanoid biosynthesis pathways is evident. For example, while this compound is a CYP product, other DHA-derived metabolites like resolvins and protectins are produced via the LOX pathway and are considered pro-resolving mediators. physiology.orgmdpi.com The balance between different lipid mediators derived from omega-3 and omega-6 PUFAs is considered crucial in inflammatory processes. mdpi.com
Data illustrating the changes in this compound levels under different conditions are presented in the table below:
| Condition | Tissue/Cell Type | This compound Level Change | Reference |
| High-fat diet | Kidney (mice) | Increased | researchgate.netnih.gov |
| AICAR treatment (in high-fat diet mice) | Kidney (mice) | Decreased | researchgate.netnih.gov |
| High iodide intake-induced hypothyroidism | Serum (rats) | Increased | frontiersin.orgnih.gov |
| LPS stimulation | Astrocytes | Decreased | nih.gov |
| Crystalline silica exposure + DHA supplementation | Human alveolar macrophages | Increased | frontiersin.org |
| Accelerated senescence (SAMP8 mice) | Brain cortex | Lower | physiology.org |
Influence on Intracellular Signal Transduction Cascades
The influence of this compound on intracellular signal transduction cascades is an area of ongoing research. Lipid mediators, including oxylipins derived from PUFAs, are known to play roles in signal transduction. semanticscholar.orgresearchgate.net
While direct detailed mechanisms of this compound's influence on specific cascades are still being elucidated, related studies on DHA metabolites provide insights. For instance, omega-3 fatty acid epoxides derived from EPA and DHA have been shown to function intracellularly in IgE-dependent degranulation in mast cells by hydrolysis from epoxidized phospholipids (B1166683) in the plasma membrane by type II platelet activating factor acetylhydrolase (PAF-AH2). researchgate.net This suggests a potential role for DHA metabolites in modulating signaling pathways initiated at the cell membrane.
Another study investigating the potential biological function of ω-hydroxy PUFAs in pain evaluated their ability to activate transient receptor potential vanilloid receptor 1 (TRPV1). While 20-HETE (an omega-6 ω-hydroxy PUFA) induced pain in vivo, 22-HDoHE (a DHA ω-hydroxy PUFA) did not, despite both showing potency in activating murine TRPV1 in vitro. nih.gov This highlights potential differences in downstream signaling or interaction with the complex in vivo environment.
PPAR ligands have also been shown to modulate the synthesis of oxylipins, including HDoHEs, in astrocytes. For example, the PPARα antagonist GW6471 was found to inhibit the synthesis of CYP-metabolized substances, including this compound. mdpi.com This indicates a link between PPAR signaling and the metabolic fate of this compound.
Potential Ligand-Receptor Interactions and Functional Agonism of HDoHEs
The potential for HDoHEs, including this compound, to act as ligands for specific receptors is an active area of investigation. Some ω-3 fatty acids, such as 4-HDHA and 17-HDHA, have been shown to bind PPARγ. researchgate.net Given the structural similarities among HDoHE isomers, it is plausible that this compound or its metabolites could also interact with nuclear receptors like PPARs or other lipid-activated receptors.
As mentioned in Section 4.2, 22-HDoHE demonstrated potency as a TRPV1 agonist in vitro. nih.gov While this compound was not explicitly tested in this context in the provided search results, the finding for 22-HDoHE suggests that ω-hydroxy DHA metabolites can interact with ion channels involved in signal transduction. The differing in vivo effects of 20-HETE and 22-HDoHE despite similar in vitro TRPV1 activation also suggest the involvement of additional receptor interactions or complex biological systems. nih.gov
Further research is needed to definitively identify the specific receptors that this compound may bind to and to characterize the functional consequences of such interactions, including potential agonistic or antagonistic activities.
Regulatory Effects on Cellular Processes and Gene Expression
The regulatory effects of this compound on cellular processes and gene expression are linked to its role as a bioactive lipid metabolite. Oxylipins derived from PUFAs are known to influence various cellular functions, including inflammation, immune responses, and cell signaling, often by modifying gene expression. researchgate.netsoton.ac.uk
While direct evidence detailing how this compound specifically regulates gene expression is limited in the provided search results, its involvement in processes like inflammation suggests an impact on the expression of genes encoding inflammatory mediators and related proteins. For instance, this compound was reported to be increased during the early period of oxidative stress in vitro, potentially indicating a pro-inflammatory role in that specific context. frontiersin.orgnih.gov However, other DHA-derived metabolites are known for their pro-resolving and anti-inflammatory actions, highlighting the complexity of the biological activities of these compounds. physiology.orgmdpi.com
The modulation of this compound levels by factors like high-fat diet, AMPK activation, and inflammatory stimuli in different cell types (kidney, astrocytes, alveolar macrophages) researchgate.netnih.govnih.govfrontiersin.org implies that this compound is involved in the cellular response to these conditions, which inherently involves changes in cellular processes and gene expression. For example, DHA consumption, the precursor to HDoHEs, is known to lead to decreased levels of arachidonic acid-derived eicosanoids and concurrently increased DHA and docosanoids, influencing inflammatory responses and potentially impacting gene expression related to these pathways. frontiersin.org
The relationship between oxylipin profiles, including this compound, and gene expression markers has been explored in the context of astrocyte activation states, suggesting that oxylipin profiles can serve as markers of pro- or anti-inflammatory adaptations, which are characterized by distinct gene expression patterns. nih.gov
Further targeted studies are required to elucidate the specific genes and cellular processes directly regulated by this compound and its downstream signaling pathways.
Biological Roles and Preclinical Pathophysiological Significance of 20 Hdohe
Involvement in Inflammatory and Pro-Resolving Processes
The role of 20-HDoHE in inflammation appears complex, with some evidence suggesting a pro-inflammatory role under certain conditions, while derivatives may exhibit anti-inflammatory actions.
Initial Characterization of this compound as a Pro-Inflammatory Mediator Under Oxidative Stress Conditions in Vitro
Studies have indicated that this compound levels are increased during the early period of oxidative stress in vitro, suggesting a potential pro-inflammatory role. karger.com For instance, in RAW264.7 macrophages, while 5,6-DHET decreased IL-6 levels, this compound did not significantly alter the levels of IL-6 and TNF-α in vitro. karger.com This contrasts with known pro-inflammatory lipid mediators like 12-HETE and TXB₂, which significantly promoted TNF-α and IL-6 production in macrophages. karger.com
Anti-Inflammatory Actions of this compound Derivatives (e.g., 14,20-diHDoHE) in Preclinical Models
While the direct role of this compound in inflammation is being investigated, some of its derivatives, such as 14,20-dihydroxy-DHA (14,20-diHDoHE), have demonstrated potent anti-inflammatory actions in preclinical models. nih.gov Specifically, nanogram doses of 14,20-diHDoHE have been shown to limit neutrophil infiltration in zymosan-induced peritonitis, highlighting a potential pro-resolving function for this derivative. nih.gov 14,20-diHDHA is biosynthesized by eosinophils through the 12/15-lipoxygenase pathway. nih.gov
Modulation of Immune Cell Lipid Mediator Profiles (e.g., Neutrophil Infiltration, Alveolar Macrophage Responses)
Lipid mediators, including HDoHEs, play a significant role in modulating immune cell responses. In a murine model of acute lung injury, levels of several lipid mediators, including this compound, increased markedly after LPS administration in wild-type mice. aai.org However, in AIM−/− mice, the concentrations of these lipid mediators were not significantly upregulated by LPS. aai.org
In alveolar macrophages, exposure to crystalline silica (B1680970) (cSiO₂) in DHA-supplemented cells led to significant increases in various DHA-derived HDoHEs, including this compound. frontiersin.org The relative abundance of this compound was notable among the detected HDoHEs in these cells. frontiersin.org
Regarding neutrophil infiltration, while 14S-HDoHE has been shown to decrease PMN infiltration into inflammatory sites, the specific role of this compound in neutrophil infiltration requires further investigation. karger.com However, derivatives like 10S,17S-DiHDoHE have been reported to reduce colitis severity by attenuating neutrophil infiltration and decreasing pro-inflammatory cytokines. karger.com
Role in Eicosanoid Compensatory Responses in Inflammatory States
The balance between pro- and anti-inflammatory lipid mediators is crucial for maintaining homeostasis during inflammation. karger.com In inflammatory states, there can be a compensatory response of eicosanoids to counteract the pro-inflammatory environment. mdpi.com The relationship between pro-inflammatory markers like 5-HETE and anti-inflammatory markers such as this compound and 17-HDoHE may represent such a compensatory mechanism. mdpi.com Studies in dry eye have observed increased anti-inflammatory metabolites derived from the CYP metabolic pathway of DHA, including this compound, in subjects with lower tear production. mdpi.com This suggests that this compound, along with other anti-inflammatory eicosanoids, might be part of a compensatory response in certain inflammatory conditions. mdpi.com
Biomarker Potential of this compound in Oxidative Stress States
This compound is considered a potential marker of oxidative stress, particularly in tissues where DHA is abundant, such as the brain and retina. caymanchem.comcaymanchem.com Its formation through the autoxidation of DHA in vitro supports its role as an indicator of oxidative processes. caymanchem.com Elevated levels of DHA autoxidation products, including this compound, have been observed in critically ill patients, further suggesting their potential as biomarkers of oxidative stress. biorxiv.org
Role in Neurological Function and Neuroinflammation Models
Oxylipins, including HDoHEs, are important lipid mediators in various brain processes, including oxidative stress and inflammation. researchgate.net While this compound is a DHA metabolite found in the brain, its specific role in neurological function and neuroinflammation models is still an area of active research. caymanchem.commdpi.com Studies investigating the modulation of oxylipin release in astrocytes, key players in neuroinflammation, have shown that a PPARα antagonist inhibited the synthesis of CYP-metabolized substances, including this compound. mdpi.com This suggests that this compound levels in the brain can be influenced by factors relevant to neuroinflammatory processes. mdpi.com Levels of this compound were found to be lower in the brain cortex of a model of accelerated senescence. physiology.org
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16061143 |
| 14,20-diHDoHE | Not explicitly found in search results, but 14S,21S-diHDHA (a dihydroxy-DHA) is CID 52921994. nih.gov 10S,17S-DiHDoHE is CID 71684570. nih.gov 14,20-diHDoHE is mentioned as a novel anti-inflammatory metabolite. nih.gov |
| 14S-HDoHE | 52921998 metabolomicsworkbench.org |
| 10S,17S-DiHDoHE | 71684570 nih.gov |
| 5,6-DHET | Not explicitly found in search results. |
| IL-6 | Not applicable (cytokine) |
| TNF-α | Not applicable (cytokine) |
| 12-HETE | Not explicitly found in search results, but 12-hydroxyeicosatetraenoic acid is a common name. |
| TXB₂ | Not explicitly found in search results, but Thromboxane B2 is a common name. |
| 5-HETE | Not explicitly found in search results, but 5-hydroxyeicosatetraenoic acid is a common name. |
| 17-HDoHE | 6439179 metabolomicsworkbench.org, HMDB0010213 hmdb.cahmdb.ca |
| DHA | Not applicable (fatty acid) |
| LPS | Not applicable (lipopolysaccharide) |
| AIM | Not applicable (protein) |
| cSiO₂ | Not applicable (compound) |
| PPARα | Not applicable (receptor) |
| 14,15-DHET | Not explicitly found in search results. |
| 4-HDoHE | Not explicitly found in search results, but 4-hydroxydocosahexaenoic acid is a common name. |
| 11-HDoHE | 11631564 metabolomicsworkbench.org |
| 8-HDoHE | Not explicitly found in search results, but 8-hydroxydocosahexaenoic acid is a common name. |
| 16-HDoHE | 11595378 metabolomicsworkbench.org |
| 7-HDoHE | Not explicitly found in search results, but 7-hydroxydocosahexaenoic acid is a common name. |
| 10-HDoHE | 11537494 metabolomicsworkbench.org |
| 13-HDoHE | 11559259 metabolomicsworkbench.org |
| 22-HDoHE | Not explicitly found in search results, but 22-hydroxydocosahexaenoic acid is a common name. |
Data Tables
Based on the search results, here is an example of a data point that could be presented in a table:
| Compound | Condition (in vitro) | Effect on IL-6 in RAW264.7 macrophages | Effect on TNF-α in RAW264.7 macrophages | Source |
| This compound | Oxidative Stress | Did not significantly alter levels | Did not significantly alter levels | karger.com |
| 5,6-DHET | Inflammatory Status | Decreased levels | Not specified | karger.com |
| 12-HETE | Not specified | Promoted production | Promoted production | karger.com |
| TXB₂ | Not specified | Promoted production | Promoted production | karger.com |
This table summarizes the in vitro effects of this compound and other lipid mediators on inflammatory cytokine production in macrophages as reported in one study. karger.com
Another data point relates to the relative abundance of HDoHEs in alveolar macrophages:
| HDoHE Isomer | Relative Abundance in DHA-supplemented FLAMs after cSiO₂ exposure | Source |
| 4-HDoHE | ≈ High | frontiersin.org |
| This compound | ≈ High | frontiersin.org |
| 16-HDoHE | > Medium | frontiersin.org |
| 7-HDoHE | ≈ Medium | frontiersin.org |
| 8-HDoHE | ≈ Medium | frontiersin.org |
| 10-HDoHE | ≈ Medium | frontiersin.org |
| 11-HDoHE | ≈ Medium | frontiersin.org |
| 14-HDoHE | > Low | frontiersin.org |
| 17-HDoHE | Low | frontiersin.org |
This table presents the relative abundance of different HDoHE isomers detected in DHA-supplemented alveolar macrophages after exposure to crystalline silica. frontiersin.org
Please note that the format for interactive data tables is not directly supported in this text-based format. The tables above are presented as static representations of the data found in the search results.
Alterations in Brain Oxylipin Profiles During Aging and Senescence (e.g., Senescence-Accelerated Prone Mouse (SAMP8) Model)
Studies utilizing the senescence-accelerated prone 8 (SAMP8) mouse model, which exhibits accelerated brain senescence and cognitive impairment, have investigated alterations in brain oxylipin profiles during aging nih.govfrontiersin.org. In the brain cortex of the SAMP8 model of accelerated senescence, lower levels of this compound have been observed physiology.org. This is in contrast to findings where fisetin (B1672732), a flavonol, significantly reduced the levels of many non-enzymatic oxidation products of DHA, including this compound, in the brains of old SAMP8 mice nih.gov. This suggests that while this compound levels may be lower in the aging SAMP8 brain, the reduction of its non-enzymatic oxidation products by interventions like fisetin might be linked to reduced pro-oxidant status nih.gov. The SAMP8 mouse model is characterized by age-associated decline in brain function, increased oxidative stress, inflammation, and features similar to sporadic Alzheimer's disease nih.govcsic.esmdpi.com.
Astrocytic Metabolism of DHA-Derived Oxylipins in Neuroinflammatory Contexts (e.g., TLR-mediated Responses)
Astrocytes, key immune effector cells in the central nervous system, play a crucial role in neuroinflammatory responses frontiersin.orgd-nb.info. They sense inflammatory signals, such as those mediated by Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades and the release of inflammatory mediators frontiersin.orgnih.gov. Research indicates that astrocytes can metabolize DHA through various pathways, including the CYP pathway, which produces this compound mdpi.com. Studies on TLR-mediated DHA metabolism in astrocytes have shown the production of this compound mdpi.com. Furthermore, the PPARα antagonist GW6471 has been shown to inhibit the production of CYP-metabolized substances in astrocytes, including this compound mdpi.com. This suggests that astrocytic metabolism of DHA, yielding metabolites like this compound, is influenced by inflammatory contexts and can be modulated by specific molecular targets mdpi.commdpi.com.
Association with Neurodegenerative Disease Progression
Oxidation products of DHA are present or increased during neurodegenerative disease progression researchgate.net. While this compound itself is a DHA-derived oxylipin, its specific association with the progression of neurodegenerative diseases is an area of ongoing research researchgate.net. Some studies broadly link changes in DHA oxidation products to neurodegenerative conditions researchgate.netplos.org. For instance, altered oxylipin profiles, including DHA derivatives, have been observed in the context of Alzheimer's disease and related dementias mdpi.com. Further detailed research is needed to fully elucidate the specific role and association of this compound with the pathogenesis and progression of various neurodegenerative diseases researchgate.net.
Contributions to Cardiovascular and Renal Systemic Regulation in Preclinical Studies
Emerging research suggests that DHA-derived oxylipins, including this compound, may play roles in cardiovascular and renal function nih.govnih.gov. While 20-HETE, an omega-hydroxy metabolite of arachidonic acid (ARA), is relatively well-studied for its detrimental effects in cardiovascular and kidney diseases, the biological roles of omega-hydroxy metabolites from omega-3 PUFAs like this compound are less understood nih.gov.
Correlation with Cardiac Dysfunction and Hypertension in Animal Models of Hypothyroidism
Studies in animal models of high iodide intake-induced hypothyroidism have investigated the correlation between fatty acid profiles and the development of cardiac dysfunction and hypertension nih.govresearchgate.net. In offspring rats with continued high iodide administration, levels of several DHA-derived oxylipins, including this compound, were found to be increased nih.govresearchgate.netfrontiersin.org. Significant correlations were observed between the levels of this compound and cardiac dysfunction, as well as between this compound levels and hypertension in these hypothyroid rats nih.govresearchgate.netfrontiersin.org.
The following table summarizes the correlations observed in this animal model:
| Oxylipin | Correlation with Cardiac Dysfunction | Correlation with Hypertension |
| PGJ2 | Significant Positive Correlation nih.govresearchgate.netfrontiersin.org | Significant Positive Correlation nih.govresearchgate.netfrontiersin.org |
| This compound | Significant Positive Correlation nih.govresearchgate.netfrontiersin.org | Significant Positive Correlation nih.govresearchgate.netfrontiersin.org |
| PGB2 | Significant Positive Correlation nih.govresearchgate.netfrontiersin.org | Not specified nih.govresearchgate.netfrontiersin.org |
| 8,9-DHET | Significant Positive Correlation nih.govresearchgate.netfrontiersin.org | Not specified nih.govresearchgate.netfrontiersin.org |
These findings suggest a potential involvement of increased this compound in the development of cardiac dysfunction and hypertension in the context of hypothyroidism in this preclinical model nih.govresearchgate.netfrontiersin.org.
Influence on Vascular Reactivity
The influence of this compound on vascular reactivity is an area that requires further investigation. While 20-HETE is known to be a potent vasoconstrictor and plays a significant role in the regulation of vascular tone, particularly in the brain and kidney, the effects of this compound on vascular reactivity are less characterized researchgate.netnih.gov. Some research suggests that omega-3 hydroxy metabolites derived from EPA and DHA, unlike 20-HETE, may be beneficial and are potent TRPV1 agonists nih.gov. However, their specific effects on vascular tone and reactivity need further elucidation nih.gov. Omega-3 fatty acids in general have been shown to improve endothelial function and vascular reactivity in metabolic syndrome by modulating eicosanoid profiles towards anti-inflammatory and vasodilatory mediators consensus.app. While this compound is mentioned as a DHA-derived metabolite that can be increased by omega-3 supplementation, its direct influence on vascular reactivity requires more targeted studies consensus.app.
Emerging Biological Roles in Disease Pathogenesis Models
Beyond the established areas, emerging research is uncovering potential roles for this compound in other disease pathogenesis models. For instance, this compound has been detected and its levels altered in the plasma of mice treated with cupping, an intervention being explored for its potential anti-inflammatory effects karger.com. In this context, this compound levels were found to be decreased after cupping treatment karger.com.
Furthermore, this compound, along with other autoxidation products of DHA, has been found to be increased in critically ill patients with COVID-19, potentially serving as a marker of oxidative stress biorxiv.org. This suggests a possible involvement of this compound in the inflammatory and oxidative stress responses observed in severe illness biorxiv.org.
Studies investigating oxylipin profiles in early-stage breast cancer have also observed changes in DHA derivatives, with non-enzymatically formed 16-HDoHE and this compound increasing mdpi.com. This indicates a potential, albeit not yet fully defined, role for this compound in the context of cancer pathogenesis mdpi.com.
These emerging findings highlight the expanding scope of research into the biological roles of this compound in various disease models, suggesting its potential involvement in inflammation, oxidative stress, and cellular dysfunction in diverse pathological conditions karger.combiorxiv.orgmdpi.com.
Dysregulation in Oncological Contexts
Alterations in oxylipin metabolism have been observed in various cancers, including breast cancer. Research utilizing multi-omics approaches has provided insights into these metabolic shifts. In the context of early-stage breast cancer, studies have shown changes in the levels of several oxylipins derived from different PUFAs, including DHA. fishersci.ca
Specifically, investigations into the oxylipin profiles of breast cancer patients have indicated an increase in the levels of 16-HDoHE and this compound. fishersci.ca These particular HDoHE derivatives are noted as being formed non-enzymatically from DHA. fishersci.ca This suggests that non-enzymatic oxidation of DHA may play a role in the altered lipid metabolism observed in breast cancer.
Conversely, other DHA-derived oxylipins formed enzymatically by the LOX pathway, such as resolvin D1 and 11-HDoHE, have been observed to decrease in breast cancer patients. fishersci.ca This highlights a complex dysregulation of DHA metabolism in the oncological setting, with divergent trends seen between enzymatically and non-enzymatically formed products. A study reviewing blood oxylipin profiles as markers of oncological diseases also noted that 11-HDoHE content is decreased in the plasma of breast cancer patients.
Emerging data suggest that oxylipins formed by the enzymatic and non-enzymatic oxidation of PUFAs may mediate, at least in part, the physiological effects of dietary n-3 PUFAs. lipidmaps.org Studies in breast adipose tissue of breast cancer survivors have explored the impact of n-3 PUFA supplementation on oxylipin profiles. While 17-hydroxydocosahexaenoic acid (17-HDoHE) was mentioned as an anti-inflammatory oxylipin that increased in fat tissue following EPA+DHA supplementation in patients with morbid obesity, the specific role or changes of this compound in breast adipose tissue in response to supplementation in breast cancer survivors requires further detailed investigation. lipidmaps.org
The observed increase in non-enzymatically formed this compound in breast cancer warrants further research to understand its precise role in tumor development and progression.
Contribution to Ocular Surface Health and Dry Eye Pathophysiology
The tear film and ocular surface health are crucial for clear vision and comfort. Dry eye disease is a multifactorial condition involving inflammation and damage to the ocular surface. guidetopharmacology.orgmpg.de Eicosanoids, a class of lipid mediators that includes some HDoHE isomers, are known to be involved in inflammatory processes.
Research has investigated the profile of tear eicosanoids in both healthy individuals and those with ocular surface diseases, such as meibomian gland dysfunction, a leading cause of evaporative dry eye. These studies aim to determine if tear eicosanoid levels are associated with clinical factors and the severity of ocular surface damage.
In participants diagnosed with meibomian gland dysfunction, elevated levels of certain eicosanoids were observed. Notably, this compound, along with PGF2α, 18-HEPE, and 17-HDoHE, was found to be elevated in correlation with increased corneal staining. Increased corneal staining is a clinical indicator of damage to the ocular surface epithelium, suggesting a potential association between higher levels of this compound in tears and the severity of ocular surface damage in the context of dry eye pathophysiology. These findings indicate that specific tear eicosanoids, including this compound, may serve as indicators of the severity of ocular surface damage in individuals with meibomian gland dysfunction.
Impact on Pulmonary Immune Responses
Information specifically linking this compound to pulmonary immune responses, particularly in the context of crystalline silica exposure in alveolar macrophages, was not identified in the consulted literature.
Correlation with Preeclampsia Biomarkers in Early-Stage Analysis
Information specifically correlating this compound with preeclampsia biomarkers in early-stage analysis was not identified in the consulted literature.
Analytical Methodologies for the Detection and Quantification of 20 Hdohe in Biological Samples
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Techniques
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This hyphenated technique is widely used for the identification and quantification of lipid oxidation products like HDoHE isomers in biological samples nih.govnih.gov.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Separations for HDoHE Isomers
Effective chromatographic separation is a critical first step in the analysis of HDoHE isomers, as many positional isomers have the same molecular formula and similar fragmentation patterns zenodo.org. Both HPLC and UPLC are employed for this purpose. UPLC, utilizing smaller particle sizes and higher pressures compared to conventional HPLC, offers improved resolution, speed, and sensitivity, which are advantageous for separating complex mixtures of oxylipins rjptonline.orgupce.cz.
Reversed-phase (RP) LC is a common mode for separating oxylipins, including HDoHE isomers, based on their hydrophobic properties. C18 or C8 columns are frequently used stationary phases upce.cznih.gov. Optimized gradient conditions and solvent compositions are crucial for achieving adequate separation of isobaric oxylipins zenodo.orgnih.gov. For instance, a UHPLC method utilizing a C18 column with a gradient of ammonium (B1175870) hydroxide (B78521) in water and methanol:acetonitrile has been shown to effectively separate multiple positional isomers of HDoHE nih.gov. The ability to resolve these isomers chromatographically is vital for accurate identification and quantification, especially when dealing with biological samples containing a mixture of HDoHE variants zenodo.orgmdpi.com.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Following chromatographic separation, tandem mass spectrometry (MS/MS) is used for the detection, structural characterization, and quantification of HDoHE isomers nih.govnih.gov. In MS/MS, precursor ions are selected and fragmented, and the resulting product ions are analyzed. The fragmentation patterns provide structural information that helps in identifying specific isomers nih.govmdpi.com.
Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of HDoHE isomers, as they readily form deprotonated molecules ([M-H]-) nih.gov. The precursor ion m/z for HDoHE isomers is typically 343.2 researchgate.netnih.govuni.lu. The fragmentation of these precursor ions yields characteristic product ions that can be used for both qualitative identification and quantitative analysis nih.govmdpi.comresearchgate.net. Different HDoHE isomers can produce distinct fragmentation patterns or variations in the abundance of specific fragments, aiding in their differentiation nih.govmdpi.com.
Selected Reaction Monitoring (SRM) for Targeted Quantitative Analysis
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective MS/MS technique used for targeted quantitative analysis of specific analytes in complex matrices wikipedia.orgunina.it. In SRM, specific precursor ion to product ion transitions are monitored over time wikipedia.orgcuni.cz. This technique is particularly well-suited for quantifying low-abundance compounds like HDoHE isomers in biological samples nih.govnih.govunina.it.
For the analysis of HDoHE isomers, specific SRM transitions (precursor m/z > product m/z) are chosen based on the fragmentation patterns observed for each isomer nih.govresearchgate.net. Both quantitative and qualitative transitions can be monitored simultaneously to ensure accurate quantification and confirm the identity of the analyte nih.gov. The optimization of parameters such as cone energy and collision energy is performed to maximize the signal intensity for the selected transitions nih.gov. The use of SRM allows for sensitive detection and quantification of individual HDoHE isomers, even at basal levels in biological matrices like plasma and brain samples nih.govnih.gov.
Here is a table showing example SRM transitions for 20-HDoHE and other HDoHE isomers:
| Compound | Precursor m/z | Quantitative SRM (m/z) | Qualitative SRM (m/z) | CV (V) | CE (V) | RT (min) | LOD (pg)* | r² | Calibrated range (pg/µL) |
| This compound | 343.10 | 241.10 | 285.10 | 36 | 15 | 5.95 | 2.71 | 0.998 | 0.62-100 |
| 19-HDoHE | 343.10 | 229.10 | 273.30 | 32 | 15 | 6.10 | 5.02 | 0.999 | 0.62-100 |
| 17-HDoHE | 343.10 | 245.30 | 261.10 | 27 | 14 | - | - | - | - |
| 16-HDoHE | 343.10 | 261.10 | 205.10 | 26 | 13 | - | - | - | - |
| 14-HDoHE | 343.10 | 233.20 | 205.10 | 29 | 11 | - | - | - | - |
| 13-HDoHE | 343.10 | 221.10 | 193.10 | 30 | 13 | - | - | - | - |
| 11-HDoHE | 343.10 | 193.10 | 165.10 | 31 | 11 | - | - | - | - |
| 10-HDoHE | 343.10 | 181.10 | 113.10 | 28 | 15 | - | - | - | - |
| 8-HDoHE | 343.10 | 113.10 | 109.10 | 32 | 13 | - | - | - | - |
| 7-HDoHE | 343.10 | 109.10 | - | 31 | 13 | - | - | - | - |
| 5-HDoHE | 343.10 | 101.10 | - | 31 | 13 | - | - | - | - |
| 4-HDoHE | 343.10 | 113.10 | - | 32 | 13 | - | - | - | - |
Comprehensive Lipidomic Profiling Techniques for Oxylipin Analysis
Comprehensive lipidomic profiling aims to analyze a wide range of lipids, including oxylipins like HDoHE isomers, within a biological system nih.govplos.orgmdpi.com. This approach provides a broader understanding of lipid metabolism and its alterations in different physiological and pathological states mdpi.complos.org. LC-MS/MS is a core technology in targeted lipidomics for oxylipin analysis lcms.czjst.go.jpuniversiteitleiden.nl.
Targeted lipidomics methods using LC-MS/MS with SRM or Multiple Reaction Monitoring (MRM) are developed to simultaneously quantify a panel of oxylipins, including various HDoHE isomers nih.govnih.govlcms.cznih.gov. These methods often involve extensive sample preparation steps, such as solid-phase extraction (SPE), to isolate and concentrate the oxylipins from complex biological matrices like plasma or tissue homogenates plos.orglcms.czlipidmaps.org. The use of internal standards, ideally stable isotope-labeled analogs of the target analytes, is crucial for accurate quantification to account for variations during sample processing and analysis zenodo.orglipidmaps.org.
While comprehensive profiling offers a global view, the structural similarity and large number of oxylipin isomers, including HDoHEs, remain analytical challenges zenodo.orgmdpi.com.
Strategies for Isomer Separation and Characterization in Complex Biological Matrices
Separating and characterizing HDoHE isomers in complex biological matrices is particularly challenging due to their similar physicochemical properties zenodo.orgmdpi.com. Several strategies are employed to enhance isomer resolution and identification:
Optimized Chromatography: Careful selection and optimization of LC columns and mobile phase gradients are paramount. RP-HPLC and UPLC with C18 or C8 columns are standard, but optimizing gradient conditions, solvent composition, and flow rate is essential to improve the separation of critical isomer pairs nih.govzenodo.orgnih.gov. Using columns with smaller particle sizes (UHPLC) can significantly enhance resolution rjptonline.orgnih.gov.
High-Resolution Mass Spectrometry (HRMS): While SRM on triple quadrupole instruments offers high sensitivity for targeted analysis, HRMS (e.g., using Orbitrap or TOF analyzers) can provide more accurate mass measurements, which can help in differentiating isobaric compounds upce.czresearchgate.net. HRMS can also be used in untargeted or broad-targeted lipidomics approaches to screen for a wider range of oxylipins upce.czjst.go.jp.
Tandem Mass Spectrometry Fragmentation Patterns: Analyzing the specific fragmentation patterns generated during MS/MS can provide diagnostic product ions that help distinguish between isomers, even if their chromatographic separation is not complete nih.govmdpi.com. Careful characterization of the MS/MS spectra of individual HDoHE isomers is necessary for this approach nih.govresearchgate.net.
Selected Reaction Monitoring (SRM) with Multiple Transitions: Monitoring multiple specific transitions for each isomer in SRM mode increases the confidence in identification and improves quantitative accuracy nih.govcuni.cz. Both quantitative and qualitative transitions are typically monitored nih.gov.
Ion Mobility Spectrometry (IMS): Coupling IMS with LC-MS provides an additional dimension of separation based on the shape and size of the ions, which can help resolve isomers that are not fully separated by LC alone nih.gov. Measuring collision cross-section (CCS) values can further aid in isomer identification nih.gov.
These strategies, often used in combination, are crucial for the accurate and reliable detection and quantification of this compound and its numerous isomers in the complex environment of biological samples.
Q & A
Q. What are the established protocols for synthesizing 20-Hdohe in laboratory settings?
Synthesis of this compound typically follows multi-step organic reactions, including hydroxylation and stereochemical control. Key steps involve:
- Catalytic oxidation : Use of metal catalysts (e.g., Fe or Cu) under controlled pH conditions to ensure regioselectivity .
- Purification : Column chromatography with silica gel or HPLC to isolate enantiomers, followed by NMR and mass spectrometry for structural validation .
- Reproducibility : Detailed documentation of solvent ratios, reaction times, and temperature gradients is critical for replication .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological validation includes:
- Analytical techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for stereochemical analysis .
- Purity assays : HPLC with UV detection (λ = 220–280 nm) to quantify impurities (<0.5% threshold) .
- Cross-validation : Compare spectral data with published reference libraries (e.g., PubChem, Beilstein) to resolve discrepancies .
Q. What in vitro assays are commonly used to assess this compound’s bioactivity?
Standard assays include:
- Cell viability assays : MTT or resazurin-based tests to evaluate cytotoxicity across cell lines (e.g., HEK293, HeLa) .
- Enzyme inhibition studies : Fluorescence polarization or ELISA to measure IC50 values against target enzymes .
- Dose-response curves : Log-linear regression models to quantify potency (EC50) and efficacy (Emax) .
Advanced Research Questions
Q. How can conflicting in vitro and in vivo data on this compound’s biological activity be systematically analyzed?
Contradictions often arise from metabolic stability or tissue-specific effects. Resolution strategies include:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS to identify bioavailability bottlenecks .
- Species-specific metabolism : Compare hepatic microsomal activity (human vs. rodent) using CYP450 inhibition assays .
- Data triangulation : Integrate transcriptomic data (RNA-seq) with phenotypic outcomes to contextualize mechanisms .
Q. What advanced statistical models are recommended for interpreting dose-response relationships in this compound studies?
Beyond standard sigmoidal curves:
- Hierarchical Bayesian models : Account for inter-experiment variability in high-throughput screens .
- Machine learning : Train random forest algorithms on multi-parametric datasets (e.g., IC50, solubility, logP) to predict in vivo efficacy .
- Bootstrap resampling : Validate confidence intervals for EC50 estimates in small-sample studies .
Q. How should researchers design experiments to resolve contradictory findings on this compound’s mechanism of action?
Experimental design considerations:
- Orthogonal assays : Combine CRISPR-based gene silencing with chemical inhibitors to confirm target specificity .
- Negative controls : Include isoform-specific inhibitors or knockout cell lines to rule off-target effects .
- Meta-analysis : Aggregate datasets from public repositories (e.g., ChEMBL) to identify consensus pathways .
Q. What methodologies are effective for studying this compound’s stereochemical impact on receptor binding?
Advanced approaches include:
- X-ray crystallography : Co-crystallize this compound with target receptors (e.g., GPCRs) to resolve binding poses .
- Molecular dynamics simulations : Analyze free-energy landscapes (MM/PBSA) to predict enantiomer-specific affinity .
- Chiral chromatography : Separate enantiomers and test bioactivity individually to isolate stereochemical contributions .
Methodological Best Practices
- Data documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay protocols in repositories like Zenodo .
- Contradiction management : Use causal inference frameworks (e.g., Bradford-Hill criteria) to distinguish correlation from causation in conflicting datasets .
- Peer validation : Pre-register experimental designs on platforms like Open Science Framework to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
